molecular formula C5H5N3O2S2 B6259980 imidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 2138042-47-2

imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No. B6259980
CAS RN: 2138042-47-2
M. Wt: 203.2
InChI Key:
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Description

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a chemical compound with the molecular formula C5H5N3O2S2 . It has been used in the synthesis of various derivatives, which have been tested for their anticancer activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives has been reported in several studies . These compounds were designed, synthesized, and tested for their anticancer activities . The synthesis process typically involves the reaction of appropriate precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole-5-sulfonamide involves a fused imidazo and thiazole ring with a sulfonamide group attached . The structure has been confirmed by various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazole-5-sulfonamide are primarily related to its use as a precursor in the synthesis of various derivatives . The specific reactions depend on the desired end product .


Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]thiazole-5-sulfonamide is a powder with a molecular weight of 203.25 .

Mechanism of Action

While the exact mechanism of action of imidazo[2,1-b][1,3]thiazole-5-sulfonamide is not fully understood, studies have shown that its derivatives exhibit anticancer activities . These compounds have been found to exhibit cytotoxic activity on various cancer cells .

Safety and Hazards

The safety information for imidazo[2,1-b][1,3]thiazole-5-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on imidazo[2,1-b][1,3]thiazole-5-sulfonamide and its derivatives are likely to focus on further exploring their anticancer activities and improving their selectivity for cancer cells . Additionally, the design of new anticancer drugs that will be more selective for cancer cells is a major challenge for researchers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[2,1-b][1,3]thiazole-5-sulfonamide involves the condensation of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-aminophenyl)-1-(2-bromoacetyl)thiophene. This intermediate is then reacted with formamide to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-bromoacetophenone", "formamide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 2-(2-aminophenyl)-1-(2-bromoacetyl)thiophene.", "Step 2: Reaction of 2-(2-aminophenyl)-1-(2-bromoacetyl)thiophene with formamide in the presence of a catalyst such as copper sulfate to form imidazo[2,1-b][1,3]thiazole-5-sulfonamide." ] }

CAS RN

2138042-47-2

Product Name

imidazo[2,1-b][1,3]thiazole-5-sulfonamide

Molecular Formula

C5H5N3O2S2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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